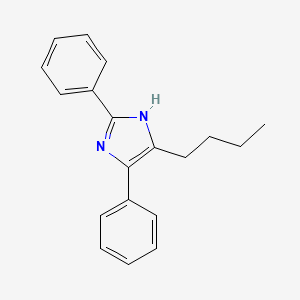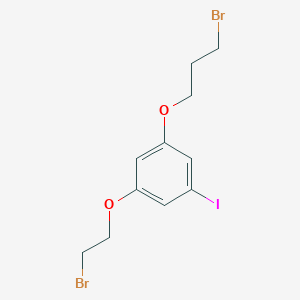
1-(2-Bromoethoxy)-3-(3-bromopropoxy)-5-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromoethoxy)-3-(3-bromopropoxy)-5-iodobenzene is an organic compound characterized by the presence of bromine and iodine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethoxy)-3-(3-bromopropoxy)-5-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3,5-triiodobenzene, 2-bromoethanol, and 3-bromopropanol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reactions.
Stepwise Reactions: The synthesis proceeds through a series of stepwise reactions, where the bromine atoms are introduced to the benzene ring via nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(2-Bromoethoxy)-3-(3-bromopropoxy)-5-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine and iodine atoms to their respective hydrogenated forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents, such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions.
Reduction: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield corresponding alcohols, while oxidation reactions can produce various oxidized derivatives.
科学的研究の応用
1-(2-Bromoethoxy)-3-(3-bromopropoxy)-5-iodobenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in the investigation of halogenated organic compounds’ effects on biological pathways.
Medicine: Research into the potential medicinal properties of the compound is ongoing, with studies exploring its use as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound’s unique chemical properties make it valuable in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Bromoethoxy)-3-(3-bromopropoxy)-5-iodobenzene involves its interaction with molecular targets and pathways within biological systems. The presence of bromine and iodine atoms allows the compound to participate in halogen bonding interactions, which can influence the behavior of biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of the research.
類似化合物との比較
1-(2-Bromoethoxy)-3-(3-bromopropoxy)-5-chlorobenzene: This compound is similar in structure but contains a chlorine atom instead of an iodine atom.
1-(2-Bromoethoxy)-3-(3-bromopropoxy)-5-fluorobenzene: This compound contains a fluorine atom instead of an iodine atom.
1-(2-Bromoethoxy)-3-(3-bromopropoxy)-5-bromobenzene: This compound contains an additional bromine atom instead of an iodine atom.
Uniqueness: 1-(2-Bromoethoxy)-3-(3-bromopropoxy)-5-iodobenzene is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity. The combination of these halogens allows for specific interactions and applications that are not possible with other similar compounds.
特性
CAS番号 |
916905-36-7 |
|---|---|
分子式 |
C11H13Br2IO2 |
分子量 |
463.93 g/mol |
IUPAC名 |
1-(2-bromoethoxy)-3-(3-bromopropoxy)-5-iodobenzene |
InChI |
InChI=1S/C11H13Br2IO2/c12-2-1-4-15-10-6-9(14)7-11(8-10)16-5-3-13/h6-8H,1-5H2 |
InChIキー |
RBTZXTCWDULQAI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1OCCBr)I)OCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3,5-Bis(hydroxymethyl)phenyl]pyrimidine-2,4-dione](/img/structure/B14192674.png)
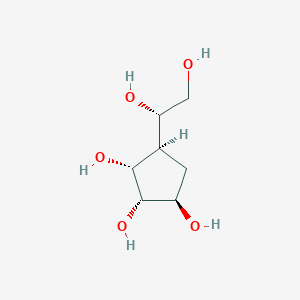
![3-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B14192686.png)
![Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl-](/img/structure/B14192697.png)
![1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol](/img/structure/B14192707.png)
![[3-(Nonadec-1-ene-1-sulfonyl)prop-2-EN-1-YL]benzene](/img/structure/B14192709.png)
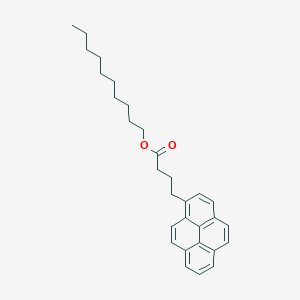
![D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine](/img/structure/B14192711.png)

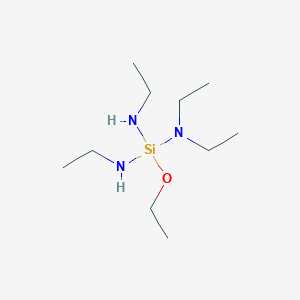

![5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene](/img/structure/B14192721.png)

